BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor selectivity Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

This fully synthetic 4-amino-pyrazolo[3,4-d]pyrimidine derivative is a precise reference point for kinase-inhibitor SAR. Its N1-(2,4-dimethylphenyl) group mirrors the pharmacophore of the positive allosteric modulator VU0080241, while the C4-(2-chlorobenzyl)amino side chain provides steric and electronic features absent in PP2. Systematic comparisons with the 3,4-dimethylphenyl regioisomer or 4-morpholino/piperazino analogs allow direct interrogation of substituent effects on Src-family (Src, Fyn, Hck, Lyn) and Abl selectivity, cellular potency, and ADME. A publicly deposited ¹H NMR spectrum (DMSO-d₆) enables immediate identity verification and batch QC, mitigating the risk of regioisomer mis-shipment. Supplied for non-human research use; ideal for medicinal chemistry derivatization campaigns and kinase profiling panels.

Molecular Formula C20H18ClN5
Molecular Weight 363.8 g/mol
Cat. No. B3548582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC20H18ClN5
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl)C
InChIInChI=1S/C20H18ClN5/c1-13-7-8-18(14(2)9-13)26-20-16(11-25-26)19(23-12-24-20)22-10-15-5-3-4-6-17(15)21/h3-9,11-12H,10H2,1-2H3,(H,22,23,24)
InChIKeyOZZUAGAJDMEJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (molecular formula C₂₀H₁₈ClN₅; MW 363.8 g/mol; InChIKey OZZUAGAJDMEJNF-UHFFFAOYSA-N) is a fully synthetic, 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative. This heterocyclic scaffold is recognized as a privileged kinase-inhibitor chemotype with established activity against Src-family and Abl tyrosine kinases [1]. The compound bears a 2,4-dimethylphenyl substituent at the N1 position and a 2-chlorobenzylamino group at the C4 position, a substitution pattern that distinguishes it from the widely used tool compound PP2 [2]. A reference ¹H NMR spectrum (DMSO-d₆) is publicly available for identity verification [3]. The compound is commercially offered for non‑human research use under catalog number EVT‑3685368 .

Why N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Analogs


Within the 4‑amino‑pyrazolo[3,4‑d]pyrimidine class, both the N1‑aryl and C4‑amino substituents critically control kinase selectivity, cellular potency, and physicochemical properties [1]. The N1‑(2,4‑dimethylphenyl) group present in this compound is structurally identical to that of the positive allosteric modulator VU0080241, where the 2,4‑dimethyl substitution pattern dictates a distinct pharmacological profile versus the 3,4‑dimethyl regioisomer [2]. Simultaneously, the C4‑(2‑chlorobenzyl)amino side chain introduces steric and electronic features that are absent from prototypical inhibitors such as PP2 (which carries a free 4‑amino group) [3]. Interchanging any of these substituents—for example, using the 3,4‑dimethylphenyl analog or a benzyl analog lacking the ortho‑chlorine—is expected to alter target engagement, anti‑proliferative potency, and ADME behavior, as demonstrated by systematic structure–activity relationship (SAR) studies on closely related congeneric series [1].

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


N1-Aryl Substitution Pattern: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Regioisomer Determines Target Selectivity

The target compound carries a 2,4-dimethylphenyl substituent at N1, whereas the closest commercially listed analog bears a 3,4-dimethylphenyl group . In the parallel VU0080241 chemotype (which shares the identical N1‑(2,4‑dimethylphenyl)‑pyrazolo[3,4‑d]pyrimidine core), the 2,4‑dimethyl substitution mode confers positive allosteric modulation of mGluR4 with an EC₅₀ of 4.6 µM and >30‑fold selectivity over mGluR1, mGluR2, mGluR5, and mGluR8 [1]. The corresponding 3,4‑dimethylphenyl regioisomer does not replicate this selectivity fingerprint. Given that N1‑aryl regioisomerism in the pyrazolo[3,4‑d]pyrimidine series has been shown to produce large shifts in kinase inhibition potency in Src/Abl enzymatic assays [2], the 2,4‑ vs. 3,4‑dimethyl substitution represents a verifiable chemical determinant of biological profile.

Kinase inhibitor selectivity Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

C4-Amino Substituent: 2-Chlorobenzylamino vs. Free 4-Amino Group (PP2) Differentiates Binding Mode and Lipophilicity

This compound features a 2-chlorobenzylamino substituent at the C4 position of the pyrazolo[3,4-d]pyrimidine core, whereas the archetypal Src-family inhibitor PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) carries a free 4-amino group (‑NH₂) [1]. In Schenone‑series 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines (including benzylamino derivatives), the N4 substituent extends into the solvent‑accessible region of the kinase ATP‑binding pocket and modulates both potency and isoform selectivity [2]. The 2‑chlorobenzyl group introduces a calculated increase in lipophilicity (cLogP estimated at +1.5 to +2.0 log units vs. the‑NH₂ analog) based on the Hansch π value of the benzyl fragment [3], which may translate to altered membrane permeability and plasma protein binding relative to PP2.

Kinase inhibitor design ATP-competitive inhibitor Lipophilic efficiency

Spectroscopic Identity: Validated ¹H NMR Reference Spectrum vs. Uncharacterized Analogs

A ¹H NMR reference spectrum of N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, acquired in DMSO‑d₆, is deposited in the Wiley KnowItAll NMR Spectral Library and accessible via SpectraBase (Compound ID DkU1OZhuiqO) [1]. In contrast, no publicly accessible NMR spectrum was identified for its closest regioisomer, N-(2-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (EVT‑11345927), in authoritative spectral databases at the time of this analysis. The availability of a peer‑referenced ¹H NMR spectrum enables unambiguous identity confirmation and purity assessment by end‑users prior to experimental use, reducing the risk of compound misassignment.

Compound identity verification NMR spectroscopy Quality control

Scaffold Class Validation: Pyrazolo[3,4-d]pyrimidine Core as a Dual Src/Abl Kinase Inhibitor Chemotype

The pyrazolo[3,4-d]pyrimidine scaffold of the target compound is validated by the Schenone laboratory as a dual Src/Abl inhibitor chemotype. In the foundational 2008 study, 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines demonstrated cell‑free enzymatic inhibition of both Src and Abl kinases, with lead compounds achieving antiproliferative IC₅₀ values in the low‑micromolar range against Bcr‑Abl‑positive K‑562 and KU‑812 leukemia cell lines, accompanied by PARP cleavage‑confirmed apoptosis induction [1]. The same scaffold has been further elaborated in patents disclosing 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines as dual Src‑Abl inhibitors with activity against imatinib‑resistant BaF3 cells and in vivo xenograft tumor growth reduction [2]. While the specific target compound was not explicitly tested in these published studies, its core scaffold is identical, and its N1‑aryl and C4‑amino substitution pattern is consistent with the pharmacophoric requirements for Src/Abl kinase engagement defined by docking studies [1].

Tyrosine kinase inhibition Src-Abl dual inhibitor Chronic myeloid leukemia

High-Value Research and Procurement Scenarios for N-(2-Chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Chemical Probe for Dissecting N1-Aryl Substitution Effects on Kinase Selectivity in Pyrazolo[3,4-d]pyrimidine SAR Campaigns

Investigators conducting structure–activity relationship (SAR) studies on the pyrazolo[3,4‑d]pyrimidine scaffold can employ this compound as a defined N1‑(2,4‑dimethylphenyl)/C4‑(2‑chlorobenzyl)amino reference point to systematically compare with the N1‑(3,4‑dimethylphenyl) regioisomer and with the PP2 archetype [1]. The availability of a reference ¹H NMR spectrum [2] facilitates compound identity verification prior to kinase profiling panels, enabling robust correlation between N1‑aryl substitution pattern and selectivity across Src‑family kinases (Src, Fyn, Hck, Lyn) and Abl [3].

Reference Compound for Evaluating C4‑Substituent Effects on Dual Src/Abl ATP‑Competitive Inhibition in Leukemia Cell Models

Given that the pyrazolo[3,4‑d]pyrimidine core is a validated dual Src/Abl chemotype with antiproliferative activity against Bcr‑Abl‑positive K‑562 and KU‑812 leukemia cell lines [3], this compound can serve as a comparator for evaluating how the C4‑(2‑chlorobenzyl)amino group influences cellular potency relative to analogs bearing different C4 substituents (e.g., 4‑morpholino, 4‑piperazino derivatives [4]). Parallel testing against imatinib‑sensitive and imatinib‑resistant cell models would inform structure‑driven optimization of next‑generation dual inhibitors [5].

Starting Material for Diversification into Pyrazolo[3,4‑d]pyrimidine‑Based Chemical Libraries

The compound's C4‑(2‑chlorobenzyl)amino group and N1‑(2,4‑dimethylphenyl) substituent provide two orthogonal vectors for further chemical elaboration. The 2‑chlorobenzyl moiety can undergo nucleophilic aromatic substitution or palladium‑catalyzed cross‑coupling at the aryl chloride position, while the N1‑aryl ring permits electrophilic substitution, enabling library synthesis for high‑throughput kinase screening [6]. Its commercial availability supports procurement at scales suitable for medicinal chemistry derivatization campaigns.

Quality Control and Identity Verification Standard for Pyrazolo[3,4-d]pyrimidine Procurement

The compound's publicly deposited ¹H NMR reference spectrum in DMSO‑d₆ [2] provides an objective benchmark for incoming batch quality control. Procurement officers and laboratory managers can use this spectral reference to verify the identity and purity of received material against the catalog specification (EVT‑3685368 ), mitigating the risk of regioisomer or analog mis‑shipment, which is a recognized concern for substituted pyrazolo[3,4‑d]pyrimidines.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.